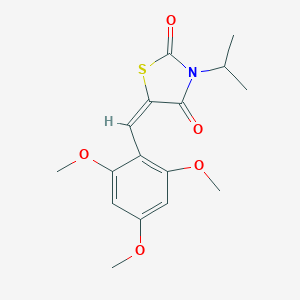

3-Isopropyl-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isopropyl-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as Meldrum's acid, is a heterocyclic organic compound with a thiazolidine ring. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

Meldrum's acid acts as a nucleophile due to the presence of the thiazolidine ring, which allows for the formation of covalent bonds with other molecules. It can also act as a Lewis acid, facilitating the formation of new bonds through coordination with other molecules.

Biochemical and Physiological Effects:

Meldrum's acid has been shown to have potential biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been investigated for its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Meldrum's acid in lab experiments is its versatility and ease of use. It can be easily synthesized and purified, and its unique properties make it a valuable tool for a wide range of applications. However, one limitation is its potential toxicity, which must be carefully considered when working with this compound.

Future Directions

There are many potential future directions for research involving Meldrum's acid, including the development of new synthetic methods and the exploration of its potential applications in materials science and drug discovery. Additionally, further investigation into its biochemical and physiological effects could lead to the development of new therapeutic agents.

Synthesis Methods

Meldrum's acid can be synthesized through a variety of methods, including the reaction of malonic acid with acetic anhydride in the presence of sulfuric acid, or the reaction of ethyl acetoacetate with carbon disulfide and sodium methoxide. These methods have been optimized to produce high yields of Meldrum's acid with minimal impurities.

Scientific Research Applications

Meldrum's acid has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and materials science. It has been utilized as a building block for the synthesis of various pharmaceuticals, agrochemicals, and natural products.

properties

Molecular Formula |

C16H19NO5S |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(5E)-3-propan-2-yl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H19NO5S/c1-9(2)17-15(18)14(23-16(17)19)8-11-12(21-4)6-10(20-3)7-13(11)22-5/h6-9H,1-5H3/b14-8+ |

InChI Key |

WJRAFNLSNHTCQC-RIYZIHGNSA-N |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C\C2=C(C=C(C=C2OC)OC)OC)/SC1=O |

SMILES |

CC(C)N1C(=O)C(=CC2=C(C=C(C=C2OC)OC)OC)SC1=O |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=C(C=C(C=C2OC)OC)OC)SC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286170.png)

![Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286171.png)

![methyl {(5Z)-5-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286173.png)

![(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B286174.png)

![methyl {(5E)-5-[2-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286177.png)

![Methyl 4-{[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B286181.png)

![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B286182.png)

![2-{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}-N-phenylacetamide](/img/structure/B286187.png)

![ethyl 2-[2-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-4-bromophenoxy]acetate](/img/structure/B286188.png)

![(5Z)-2-amino-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B286189.png)

![2-amino-5-[(1-sec-butyl-1H-indol-3-yl)methylene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B286190.png)

![ethyl {4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B286192.png)

![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B286193.png)